4-(Diphenylhydroxymethyl)benzoic acid
Overview
Description
4-(Diphenylhydroxymethyl)benzoic acid (DPHMB) is a hydroxylated derivative of benzoic acid and is a common intermediate in the synthesis of several pharmaceuticals. It is a white, crystalline solid with a melting point of 130-132 °C, and is soluble in a range of organic solvents. DPHMB has a variety of applications in scientific research and the pharmaceutical industry, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Mitsunobu Reaction : 4-(Diphenylphosphino)benzoic acid was used in the Mitsunobu reaction, acting as both a reductant and a pronucleophile. This reaction is important for the stereospecific inversion of secondary alcohols to esters, and the process developed avoids chromatography, enhancing its practicality (Muramoto, Yoshino, Misaki, & Sugimura, 2013).
Tuberculostatic Activity : Derivatives of 4-nitro-benzoic acid and 4-amino-benzoic acid, which are structurally related to 4-(Diphenylhydroxymethyl)benzoic acid, were investigated for their tuberculostatic activity. The study found that most derivatives showed little activity, but certain esters displayed activity on synthetic media (Stelt, Zwart Voorspuij, & Nauta, 2006).
Enzyme Inhibition : Aromatic carboxylic acids, including benzoic acid derivatives, were found to inhibit o-diphenol oxidase from Prunus avium fruits. This study contributes to understanding the interaction between these acids and enzymes, which is relevant for both biochemistry and food science (Pifferi, Baldassari, & Cultrera, 1974).
Role in Plant Defense : Benzoic acid derivatives, including this compound, play a role in plant defense. The study on tobacco plants and cell cultures showed that benzoic acid is a precursor of salicylic acid, crucial in plant disease resistance (Chong et al., 2001).
Vibrational Analysis and Chemical Reactivity : A study on 4-bromo-3-(methoxymethoxy) benzoic acid, a structurally similar compound, investigated its structure, reactivity, and vibrational properties. This has implications for the understanding of the chemical behavior and potential applications of similar benzoic acid derivatives (Yadav et al., 2022).
Food Science and Toxicology : Benzoic acid and its derivatives are common in food and pharmaceutical products. Their widespread use raises questions about human exposure, metabolism, and potential health effects, which are crucial for public health and regulatory purposes (del Olmo, Calzada, & Nuñez, 2017).
Polymerization and Material Science : The polymerization of derivatives of benzoic acid, including 4-(4-hydroxybenzylideneamino)benzoic acid, has been studied for applications in advanced technologies. These findings are significant for the development of new polymers with specific properties (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
Future Directions
Mechanism of Action
Target of Action
It is known to be a precursor of a new trityl linker , which suggests that it may be involved in the formation of complex molecules in biochemical reactions.
Mode of Action
As a precursor of a new trityl linker , it is likely to interact with its targets by forming covalent bonds, thereby altering their structure and function.
Biochemical Pathways
Given its role as a precursor of a new trityl linker , it may be involved in various biochemical pathways where complex molecule formation is required.
Result of Action
As a precursor of a new trityl linker , it is likely to contribute to the formation of complex molecules, which could have various effects depending on the specific biochemical context.
Biochemical Analysis
Biochemical Properties
It is known to be a cross-linking reagent This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially altering their function or activity
Molecular Mechanism
The molecular mechanism of action of 4-(Diphenylhydroxymethyl)benzoic acid is not well-defined. As a cross-linking reagent, it may bind to biomolecules, leading to changes in their structure and function . This could result in enzyme inhibition or activation, changes in gene expression, or other molecular effects. More detailed studies are required to fully understand its mechanism of action.
properties
IUPAC Name |
4-[hydroxy(diphenyl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-19(22)15-11-13-18(14-12-15)20(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,23H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZWBWPALJLUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325069 | |
Record name | 4-(Diphenylhydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19672-49-2 | |
Record name | 19672-49-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Diphenylhydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diphenylhydroxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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